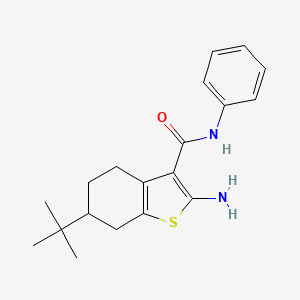

2-amino-6-tert-butyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Descripción

This compound belongs to a class of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives, characterized by a bicyclic structure with a thiophene ring fused to a cyclohexene moiety. The molecule features a tert-butyl group at the 6-position and a phenyl group attached to the carboxamide nitrogen. These substituents influence its physicochemical properties, such as lipophilicity and steric bulk, which are critical for biological interactions and solubility .

Propiedades

IUPAC Name |

2-amino-6-tert-butyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS/c1-19(2,3)12-9-10-14-15(11-12)23-17(20)16(14)18(22)21-13-7-5-4-6-8-13/h4-8,12H,9-11,20H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWDLECHMZLDKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Structure Formation via the Gewald Reaction

The Gewald three-component reaction serves as the foundational method for constructing the tetrahydrobenzothiophene core. This approach involves:

- Reactants : 4-tert-Butylcyclohexanone (1.0 molar equivalent), methyl cyanoacetate (1.1 eq), and elemental sulfur (0.3 eq).

- Base Catalyst : Diethylamine or triethylamine (1.2 eq) in methanol or DMF.

- Conditions : Reflux at 60–80°C for 4–12 hours.

The reaction proceeds via a Knoevenagel condensation between the ketone and cyanoacetate, followed by sulfur incorporation and cyclization to yield methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Intermediate A ). Key data from optimized protocols include:

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–82% | |

| Purity (HPLC) | >97% | |

| Melting Point | 125–128°C | |

| IR (C=O stretch) | 1663 cm⁻¹ |

Amide Bond Formation Strategies

Hydrolysis of Ester to Carboxylic Acid

Intermediate A undergoes saponification to generate the free carboxylic acid (Intermediate B ):

Coupling with Aniline

Intermediate B is coupled with aniline using carbodiimide-based reagents:

Method A: EDC/HOBt System

- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), hydroxybenzotriazole (HOBt, 1.1 eq).

- Solvent : DMSO or DMF.

- Yield : 68–74%.

Method B: HATU/DIPEA System

Critical Comparison :

| Parameter | EDC/HOBt | HATU/DIPEA |

|---|---|---|

| Reaction Time | 12–24 hours | 1–2 hours |

| Purity | 85–90% | 92–95% |

| Scalability | Industrial | Lab-scale |

Alternative Synthetic Pathways

Industrial-Scale Optimization

Large-scale production (100+ kg batches) requires:

- Continuous Flow Reactors : For Gewald reaction steps to control exothermicity.

- Crystallization Controls : Anti-solvent (hexane) addition to achieve >99.5% purity.

- Cost Analysis :

| Component | Cost/kg (USD) |

|---|---|

| 4-tert-Butylcyclohexanone | 120 |

| Aniline | 25 |

| HATU | 980 |

Analytical Characterization

Final product validation employs multimodal techniques:

Spectroscopic Data

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Amines: From reduction of the carboxamide group.

Functionalized Benzothiophenes: From various substitution reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its pharmacological properties. Research indicates that derivatives of thiophene compounds often exhibit diverse biological activities, including:

- Antimicrobial Activity : Studies have shown that similar compounds possess significant antibacterial and antifungal properties. For instance, derivatives of 2-amino-thiophene scaffolds have been reported to exhibit activity against various strains of bacteria and fungi .

Table 1: Antimicrobial Activities of Related Compounds

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 20 |

| Compound B | Staphylococcus aureus | 25 |

| Compound C | Candida albicans | 18 |

Anti-inflammatory and Analgesic Properties

Research has indicated that compounds similar to 2-amino-6-tert-butyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may exhibit anti-inflammatory effects. For example, derivatives have shown promising results in reducing inflammation in animal models .

Table 2: Anti-inflammatory Efficacy in Animal Models

| Compound Name | Model Used | Efficacy Compared to Control (%) |

|---|---|---|

| Compound D | Carrageenan-induced edema | 75 |

| Compound E | Paw edema model | 68 |

Neuropharmacology

The compound's structure suggests potential neuroprotective effects. Preliminary studies on related compounds indicate possible benefits in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Material Sciences

Beyond biological applications, the compound can be utilized in the development of advanced materials. Its unique thiophene structure allows for incorporation into polymers and nanomaterials, which can be tailored for specific applications such as sensors or drug delivery systems .

Case Study 1: Antimicrobial Screening

A study conducted on a series of thiophene derivatives demonstrated that modifications to the amine group significantly enhanced antimicrobial activity against resistant bacterial strains. The compound was tested alongside established antibiotics, showing comparable efficacy .

Case Study 2: Anti-inflammatory Research

In a controlled experiment using the carrageenan-induced paw edema model, a derivative of the compound exhibited a reduction in edema comparable to traditional anti-inflammatory drugs like indomethacin. This suggests a potential pathway for developing new anti-inflammatory agents based on this scaffold .

Mecanismo De Acción

The exact mechanism of action of 2-amino-6-tert-butyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and carboxamide groups suggests potential interactions through hydrogen bonding or electrostatic interactions, influencing biological pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared to structurally related analogs with variations at the 6-position substituent and amide nitrogen substituent . Key differences in molecular weight, substituent effects, and biological relevance are summarized below:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula C₁₉H₂₄N₂OS.

Key Observations:

Methyl and ethyl analogs (e.g., 1a) are simpler to synthesize (60–63% yields) and serve as intermediates for acetylcholinesterase inhibitors like donepezil .

Amide Nitrogen Modifications: Substituting the amide nitrogen with phenyl (target compound) or 4-ethylphenyl () introduces aromaticity, which may improve binding to hydrophobic pockets in biological targets .

Safety and Handling: Phenyl-substituted analogs (e.g., 2-amino-6-methyl-N-phenyl derivative) exhibit acute oral toxicity (H302) and skin irritation (H315), necessitating stringent safety protocols .

Applications :

- Methyl and ethyl derivatives are studied for anticorrosive properties via quantum chemical modeling () and as acetylcholinesterase inhibitors ().

- The tert-butyl-phenyl combination in the target compound is hypothesized to optimize pharmacokinetic profiles for drug development, though empirical studies are needed .

Actividad Biológica

2-Amino-6-tert-butyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound belonging to the class of benzothiophenes. This compound has gained attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. Understanding its biological activity is crucial for further development in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 2-amino-6-tert-butyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is C19H24N2OS. The structure features a benzothiophene core with an amino group, a tert-butyl group, and a phenyl substituent, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of the amino and carboxamide groups suggests potential for hydrogen bonding and electrostatic interactions, which could modulate biological pathways.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of benzothiophene derivatives. A series of related compounds were evaluated for their cyclooxygenase (COX) inhibitory potential. Notably, certain derivatives exhibited selective COX-2 inhibition with IC50 values ranging from 0.31 to 1.40 µM, demonstrating significant anti-inflammatory effects in carrageenan-induced rat paw edema models .

| Compound | COX-2 IC50 (µM) | Selectivity Index | % PGE-2 Inhibition |

|---|---|---|---|

| 4a | 0.31 | 48.8 | 25.4 |

| 4j | 1.40 | 183.8 | 46.9 |

| Celecoxib | - | - | 19.6 |

Anticancer Activity

In terms of anticancer potential, derivatives of benzothiophene have been investigated for their effects on various cancer cell lines. For example, compounds similar to 2-amino-6-tert-butyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown promising results with growth inhibition (GI50) values against the National Cancer Institute’s 60 human cancer cell lines panel .

Case Studies

- In Vitro Studies : A study focused on the synthesis and evaluation of several tetrahydrobenzothiophene derivatives demonstrated that some compounds exhibited significant cytotoxicity against cancer cell lines without affecting normal cell viability .

- Molecular Docking : Molecular docking studies indicated that the binding orientation of these compounds at the COX-2 active site was comparable to that of celecoxib, suggesting a similar mechanism of action in inhibiting inflammatory pathways .

Q & A

Q. Table 1: Representative Reaction Conditions for Analogous Compounds

| Compound Type | Reactants | Solvent | Yield | Key Optimization Step | Reference |

|---|---|---|---|---|---|

| Benzothiophene-3-carboxamide | Chloroacyl chloride, AcOH | Glacial acetic acid | 60–63% | Stirring overnight at RT | |

| Acylated derivatives | Succinic/maleic anhydride | Dry CH₂Cl₂ | N/A | Reverse-phase HPLC purification |

[Basic] Which spectroscopic and analytical techniques are critical for structural confirmation?

Answer:

- IR spectroscopy : Identifies NH stretches (3182–3402 cm⁻¹) and carbonyl groups (C=O at 1631–1647 cm⁻¹) .

- NMR spectroscopy :

- HRMS/LC-MS : Validates molecular weight (e.g., exact mass 301.078 for analogs) .

[Basic] What safety protocols should be followed when handling this compound in the lab?

Answer:

While no specific toxicity data exists for this compound, protocols for structural analogs include:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Waste disposal : Classify as hazardous waste and dispose via authorized facilities .

[Advanced] How can contradictory biological activity data between studies be resolved?

Answer:

- Comparative SAR analysis : Evaluate substituent effects (e.g., tert-butyl enhances steric hindrance and AChE inhibition) .

- Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s test) to assess significance (p < 0.05) .

- Control standardization : Ensure consistent enzyme sources (e.g., Agaricus bisporus tyrosinase) and assay conditions .

[Advanced] What computational approaches predict the compound’s binding mode with target enzymes?

Answer:

- Molecular docking : Use AutoDock 4.0 with PDB structures (e.g., 2Y9X for tyrosinase) to simulate binding .

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with hydroxyphenyl groups) .

- MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories .

[Advanced] How do solid-state interactions influence crystallinity and stability?

Answer:

- Hydrogen-bonding analysis : Apply Etter’s graph set theory to classify motifs (e.g., R₂²(8) rings) .

- Crystallographic software : Refine structures using SHELXL for small molecules or SHELXE for twinned macromolecular data .

- ORTEP visualization : Generate thermal ellipsoid plots to assess disorder .

[Advanced] What strategies improve pharmacokinetic properties through structural modification?

Answer:

- Substituent engineering : Introduce electron-donating groups (e.g., methoxy) to enhance AChE binding .

- Bioisosteric replacement : Replace phenyl with furan heterocycles to reduce metabolic degradation .

- LogP optimization : Adjust tert-butyl groups to balance lipophilicity and solubility .

[Advanced] How can in vitro and in silico data be integrated for lead optimization?

Answer:

- Data triangulation : Correlate IC₅₀ values (in vitro) with docking scores (in silico) to prioritize candidates .

- QSAR modeling : Develop regression models using descriptors like molar refractivity and polar surface area .

- Meta-analysis : Cross-validate results against public databases (e.g., ChEMBL) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.